molecular formula C9H6Cl2N4O B4182820 2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide CAS No. 777874-60-9

2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B4182820
CAS No.: 777874-60-9
M. Wt: 257.07 g/mol
InChI Key: DKPZDBJCCGIDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-N-4H-1,2,4-triazol-4-ylbenzamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions on the benzene ring, and a triazole ring attached to the benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactors and automated systems to control reaction conditions precisely, ensuring consistent product quality .

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-N-4H-1,2,4-triazol-4-ylbenzamide is unique due to the presence of both the triazole and benzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dichloro-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-7-3-1-2-6(8(7)11)9(16)14-15-4-12-13-5-15/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPZDBJCCGIDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367075
Record name Benzamide,2,3-dichloro-N-4H-1,2,4-triazol-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777874-60-9
Record name Benzamide,2,3-dichloro-N-4H-1,2,4-triazol-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 4
2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 5
2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 6
2,3-dichloro-N-(4H-1,2,4-triazol-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.